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Abstract

FV 100-d7 is the deuterated analogue of FV-100, a potent and selective orally bioavailable
prodrug of the bicyclic nucleoside analogue CF-1743. Developed for the treatment of herpes
zoster (shingles), caused by the reactivation of the Varicella-Zoster Virus (VZV), FV-100 and its
deuterated form represent a significant advancement in antiviral therapy. This technical guide
provides a comprehensive overview of the chemical structure, properties, and associated
experimental methodologies of FV 100-d7, intended to serve as a valuable resource for
researchers and professionals in the field of drug development.

Chemical Structure and Properties

FV 100-d7 is a synthetically modified version of FV-100 where seven hydrogen atoms have
been replaced by deuterium. This isotopic substitution is intended to alter the pharmacokinetic
profile of the drug, potentially enhancing its metabolic stability.

Chemical Name: L-Valine 5'-Ester with 3-(2-Deoxy-R-D-erythro-pentofuranosyl)-6-(4-
pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one-d7[1]

Inferred Chemical Structure of FV 100-d7:
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While a definitive 2D structure of FV 100-d7 is not widely published, its structure can be
inferred from its non-deuterated counterpart, FV-100. The "d7" designation suggests that the
seven deuterium atoms are likely located on the pentyl group attached to the phenyl ring, a
common site for deuteration to slow down cytochrome P450-mediated metabolism.
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Inferred 2D chemical structure of FV 100-d7.

Physicochemical Properties

Quantitative physicochemical data for FV 100-d7 is not readily available in the public domain.
However, data for the parent compound, FV-100, provides a baseline for its expected
properties. The introduction of deuterium can slightly alter physical properties such as melting
point, boiling point, and solubility.
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Property Value (FV-100) Value (FV 100-d7) Reference
Molecular Formula C27H35N306 C27H28D7N306 [1112][3]
Molecular Weight 497.59 g/mol 504.63 g/mol [1][3]
Appearance White to off-white Not available

solid
Melting Point Not available Not available
Boiling Point Not available Not available
Solubility Not available Not available
LogP Not available Not available

Mechanism of Action and Metabolic Pathway

FV-100 is a prodrug that is rapidly and extensively converted in the body to its active
metabolite, CF-1743. The antiviral activity of CF-1743 is dependent on its phosphorylation by
the VZV-encoded thymidine kinase (TK).

Metabolic Activation Pathway

The metabolic activation of FV-100 to its active triphosphate form is a critical step for its
antiviral efficacy. This multi-step process is initiated by viral enzymes, ensuring selective activity
in VZV-infected cells.
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Metabolic activation pathway of FV-100.

Signaling Pathway of VZV DNA Polymerase Inhibition
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The active triphosphate metabolite of CF-1743 acts as a competitive inhibitor of the VZV DNA
polymerase.[4] Its incorporation into the growing viral DNA chain leads to chain termination,
thereby halting viral replication. The downstream cellular effects of this inhibition are complex
and involve the host's innate immune response to the viral infection. VZV infection is known to
manipulate various cellular pathways, including the NF-kB and apoptosis pathways, to facilitate
its replication.[5] Inhibition of viral DNA synthesis by FV-100's active metabolite would be
expected to reduce the production of viral components that modulate these pathways, thus
allowing for a more effective host immune response.
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Downstream effects of VZV DNA polymerase inhibition.
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Experimental Protocols
Synthesis of Deuterated Nucleoside Analogues

The synthesis of deuterated nucleoside analogues like FV 100-d7 typically involves multi-step
chemical synthesis. While a specific protocol for FV 100-d7 is not publicly available, a general
approach can be outlined based on the synthesis of similar compounds. The synthesis would
likely start with a deuterated precursor for the pentylphenyl moiety, which is then coupled to the
furo[2,3-d]pyrimidine core, followed by the attachment of the deoxyribose sugar and finally the
L-valine ester.

General Workflow for Synthesis:
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General synthetic workflow for FV 100-d7.

Varicella-Zoster Virus (VZV) Plaque Reduction Assay

The antiviral activity of the active metabolite of FV 100-d7, CF-1743, against VZV can be
quantified using a plague reduction assay. This assay measures the ability of a compound to
inhibit the formation of viral plaques in a cell culture.

Detailed Methodology:

e Cell Culture: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are
cultured in 6-well plates to form a confluent monolayer.

« Virus Inoculation: The cell monolayers are infected with a known titer of cell-free VZV.

o Compound Treatment: Immediately after infection, the medium is replaced with fresh
medium containing serial dilutions of the test compound (CF-1743). A no-drug control is also
included.
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e Incubation: The plates are incubated at 37°C in a CO2 incubator for 3-5 days to allow for
plague formation.

e Plaque Visualization (Immunoperoxidase Staining):

o

The cell monolayers are fixed with a cold acetone-methanol solution.

[¢]

The fixed cells are incubated with a primary antibody specific for a VZV antigen (e.g., gE).

[e]

After washing, the cells are incubated with a secondary antibody conjugated to
horseradish peroxidase (HRP).

[¢]

A substrate for HRP (e.g., diaminobenzidine) is added, which produces a colored
precipitate in the presence of the enzyme, making the viral plaques visible.

e Plague Counting and Analysis: The number of plaques in each well is counted, and the 50%
effective concentration (EC50) is calculated, which is the concentration of the compound that
reduces the number of plaques by 50% compared to the no-drug control.

Conclusion

FV 100-d7 holds promise as a therapeutic agent for the treatment of herpes zoster. Its design
as a deuterated prodrug aims to optimize the pharmacokinetic properties of the potent antiviral
nucleoside analogue, CF-1743. Understanding its chemical structure, mechanism of action,
and the experimental methodologies for its evaluation is crucial for its continued development
and for the design of future antiviral therapies. This technical guide provides a foundational
overview to aid researchers and drug development professionals in their efforts to combat VZV
infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://clearsynth.com/product/fv-100-d7--major-
https://en.wikipedia.org/wiki/FV-100
https://pubchem.ncbi.nlm.nih.gov/compound/FV-100-_free-base
https://pubchem.ncbi.nlm.nih.gov/compound/FV-100-_free-base
https://pubmed.ncbi.nlm.nih.gov/6090888/
https://pubmed.ncbi.nlm.nih.gov/6090888/
https://pubmed.ncbi.nlm.nih.gov/6090888/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00001/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00001/full
https://www.benchchem.com/product/b15600426#fv-100-d7-chemical-structure-and-properties
https://www.benchchem.com/product/b15600426#fv-100-d7-chemical-structure-and-properties
https://www.benchchem.com/product/b15600426#fv-100-d7-chemical-structure-and-properties
https://www.benchchem.com/product/b15600426#fv-100-d7-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15600426?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

